4-(Propan-2-ylidene)-1,2-thiazetidine 1,1-dioxide
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Overview
Description
4-(Propan-2-ylidene)-1,2-thiazetidine 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-ylidene)-1,2-thiazetidine 1,1-dioxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 5-bromo-6-methyl-1-phenylhept-5-ene-3-thiol with a base in a solvent such as 1,3-dimethyl-2-imidazolidinone can yield the desired thiazetidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-ylidene)-1,2-thiazetidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiazetidine derivatives.
Scientific Research Applications
4-(Propan-2-ylidene)-1,2-thiazetidine 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-(Propan-2-ylidene)-1,2-thiazetidine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparison with Similar Compounds
Similar Compounds
Thietanes: These are four-membered sulfur-containing heterocycles similar to thiazetidines but lack the nitrogen atom.
Thiazolidines: These compounds contain both sulfur and nitrogen atoms in a five-membered ring structure.
Thiazines: These are six-membered rings containing sulfur and nitrogen atoms.
Uniqueness
4-(Propan-2-ylidene)-1,2-thiazetidine 1,1-dioxide is unique due to its four-membered ring structure incorporating both sulfur and nitrogen atoms. This configuration imparts distinct chemical reactivity and potential biological activity compared to other sulfur- and nitrogen-containing heterocycles.
Properties
Molecular Formula |
C5H9NO2S |
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Molecular Weight |
147.20 g/mol |
IUPAC Name |
4-propan-2-ylidenethiazetidine 1,1-dioxide |
InChI |
InChI=1S/C5H9NO2S/c1-4(2)5-3-6-9(5,7)8/h6H,3H2,1-2H3 |
InChI Key |
BKHRWTWFDXSTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CNS1(=O)=O)C |
Origin of Product |
United States |
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